![molecular formula C18H19BrN2O2 B4234885 2-[(4-bromobenzoyl)amino]-N-(tert-butyl)benzamide](/img/structure/B4234885.png)
2-[(4-bromobenzoyl)amino]-N-(tert-butyl)benzamide
Overview
Description
2-[(4-bromobenzoyl)amino]-N-(tert-butyl)benzamide, also known as BB-94 or Batimastat, is a synthetic small molecule inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in extracellular matrix (ECM) remodeling, tissue repair, and many physiological processes. However, MMPs also contribute to various pathological conditions such as cancer, inflammation, and cardiovascular diseases. BB-94 has been extensively studied for its inhibitory effects on MMPs and its potential therapeutic applications.
Mechanism of Action
2-[(4-bromobenzoyl)amino]-N-(tert-butyl)benzamide inhibits MMPs by binding to the active site of the enzyme and preventing the cleavage of ECM proteins. MMPs are involved in the degradation of collagen, elastin, and other ECM components, which are essential for tissue remodeling and repair. However, excessive MMP activity can lead to tissue damage and disease progression. This compound blocks the activity of MMPs and thus prevents the degradation of ECM proteins. This inhibition of MMP activity has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit tumor growth and metastasis in animal models of cancer. It has also been shown to reduce inflammation and improve wound healing. This compound has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels. In addition, this compound has been reported to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-[(4-bromobenzoyl)amino]-N-(tert-butyl)benzamide has several advantages and limitations for lab experiments. One advantage is its broad-spectrum inhibition of MMPs, which allows for the study of multiple MMPs simultaneously. This compound is also relatively stable and can be easily synthesized. However, this compound has some limitations, including its low solubility in water and its potential for off-target effects. This compound may also have limited efficacy in vivo due to its short half-life and poor bioavailability.
Future Directions
There are several future directions for the study of 2-[(4-bromobenzoyl)amino]-N-(tert-butyl)benzamide and MMP inhibition. One direction is the development of more specific MMP inhibitors that target individual MMPs or specific domains of MMPs. Another direction is the investigation of the role of MMPs in other diseases, such as fibrosis and cardiovascular diseases. The use of this compound in combination with other therapies, such as chemotherapy or radiation therapy, is also an area of interest. Finally, the development of MMP imaging agents for diagnostic purposes is an emerging area of research.
Scientific Research Applications
2-[(4-bromobenzoyl)amino]-N-(tert-butyl)benzamide has been widely used in scientific research to study the role of MMPs in various biological processes and diseases. It has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. This compound has been used to investigate the role of MMPs in cancer metastasis, angiogenesis, and invasion, as well as in inflammation and wound healing. It has also been used to study the effects of MMP inhibition on the ECM and cell signaling pathways.
Properties
IUPAC Name |
2-[(4-bromobenzoyl)amino]-N-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-18(2,3)21-17(23)14-6-4-5-7-15(14)20-16(22)12-8-10-13(19)11-9-12/h4-11H,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZVUQYGZWJMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4234806.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4234816.png)
![3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4234832.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]cyclohexanecarboxamide](/img/structure/B4234835.png)
![1-amino-5-(4-morpholinyl)-N-2-pyridinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B4234846.png)
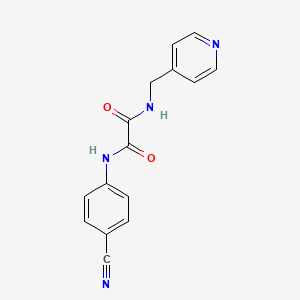
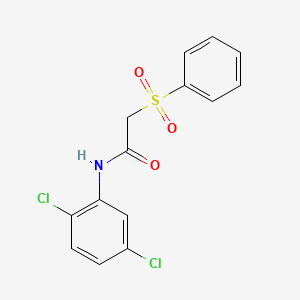
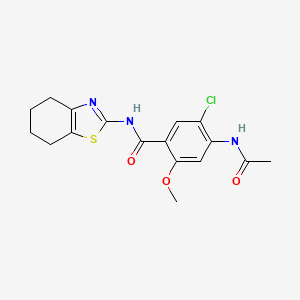
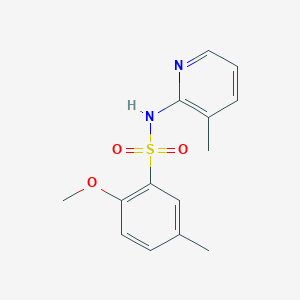
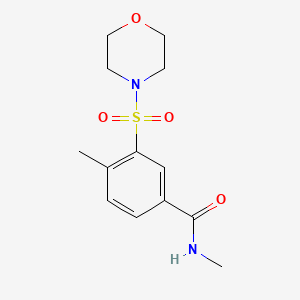
![N-cyclopentyl-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B4234893.png)
![6-amino-1-(4-fluorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(1H)-pyrimidinone](/img/structure/B4234894.png)
![2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B4234906.png)
![3-[5-hydroxy-5-(3-methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B4234909.png)
